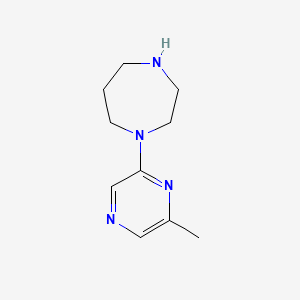

1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Übersicht

Beschreibung

1-(6-Methylpyrazin-2-yl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane typically involves the reaction of 6-methylpyrazine with 1,4-diazepane under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 6-methylpyrazine is reacted with 1,4-diazepane in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Methylpyrazin-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding pyrazine N-oxides.

Reduction: Formation of reduced diazepane derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(6-Methylpyrazin-2-yl)-1,4-diazepane has the chemical formula C10H16N4 and a CAS number of 869901-23-5. The compound features a diazepane ring substituted with a methylpyrazine moiety, which contributes to its biological activity and solubility properties. Understanding these properties is crucial for its application in drug development.

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that compounds related to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit various cancer cell lines, including those associated with multiple myeloma and acute myeloid leukemia. The compound's mechanism often involves modulation of specific kinases, such as Pim kinase, which plays a role in cell survival and proliferation .

Improvement of Solubility:

In medicinal chemistry, enhancing the solubility of drug candidates is critical for their bioavailability. Substituting the piperazine moiety in related compounds has led to significant improvements in aqueous solubility and bioactivity. For example, analogs that replace the piperazine structure with more complex frameworks have demonstrated increased potency against Trypanosoma brucei while maintaining favorable pharmacokinetic properties .

Therapeutic Applications

Potential for Treating Immune Disorders:

The compound has been explored for its potential in treating immune disorders. Its ability to modulate immune responses makes it a candidate for developing therapies targeting autoimmune conditions and other immune-related diseases .

Neurological Disorders:

There is emerging interest in the use of this compound derivatives for neurological conditions. The compound's ability to affect neurotransmitter systems may provide therapeutic avenues for diseases such as Alzheimer's or Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study demonstrated that a derivative of this compound showed significant cytotoxic effects on multiple myeloma cells. The compound was administered in vitro, resulting in a dose-dependent reduction of cell viability. Further investigations revealed that the mechanism involved apoptosis induction through the activation of caspase pathways.

Case Study 2: Solubility Enhancement

In an experimental setting, researchers synthesized several analogs by modifying the diazepane structure. These modifications resulted in compounds with up to four-fold improvements in solubility compared to the original structure. This enhancement was linked to better interactions with biological membranes, facilitating absorption and distribution within biological systems.

Wirkmechanismus

The mechanism of action of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

- 1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde

- 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid

- 1-(6-Methylpyrazin-2-yl)piperid-4-yl]methylamine

Uniqueness: 1-(6-Methylpyrazin-2-yl)-1,4-diazepane is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to its six-membered ring counterparts. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biologische Aktivität

1-(6-Methylpyrazin-2-yl)-1,4-diazepane is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique seven-membered diazepane ring structure that includes a methylpyrazine moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H16N4 |

| Molecular Weight | 192.26 g/mol |

| InChI Key | KEQNXEGORWZCQK-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial and fungal strains. The compound's mechanism involves the inhibition of specific enzymes critical for microbial growth, leading to its potential as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. Studies suggest that it interferes with fungal cell wall synthesis or function, making it a candidate for developing antifungal therapies .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound may modulate these targets' activities, leading to various biological effects, including:

- Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways critical for microbial survival.

- Receptor Binding : It may bind to specific receptors involved in signal transduction pathways, altering cellular responses.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Results indicated a significant reduction in bacterial growth at specific concentrations of the compound.

-

Antifungal Activity Assessment :

- A study tested the compound against common fungal pathogens.

- The findings demonstrated effective inhibition of fungal growth, suggesting potential therapeutic applications in treating fungal infections.

-

Mechanistic Insights :

- Investigations into the mechanism revealed that the compound affects enzyme activities crucial for cell wall biosynthesis in fungi and bacterial cell division processes.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research could focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and reduced toxicity.

- Combination Therapies : Exploring synergistic effects with existing antimicrobial agents.

Eigenschaften

IUPAC Name |

1-(6-methylpyrazin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-9-7-12-8-10(13-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQNXEGORWZCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594683 | |

| Record name | 1-(6-Methylpyrazin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-23-5 | |

| Record name | Hexahydro-1-(6-methyl-2-pyrazinyl)-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyrazin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.